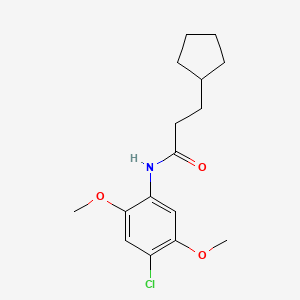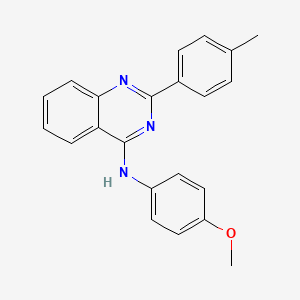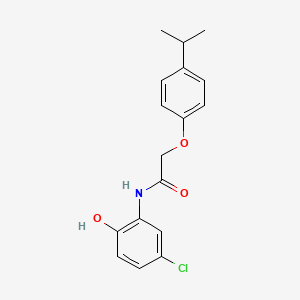
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, also known as CP-55940, is a synthetic cannabinoid that has been extensively researched for its potential therapeutic applications. This compound is structurally similar to delta-9-tetrahydrocannabinol (THC), the main psychoactive component of marijuana, but it is more potent and has a longer-lasting effect. CP-55940 has been shown to interact with the endocannabinoid system, which plays a crucial role in regulating various physiological processes in the body.
作用機序
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide exerts its effects by binding to CB1 and CB2 receptors in the endocannabinoid system. These receptors are primarily located in the brain and immune system, respectively, and are involved in the regulation of various physiological processes such as pain, inflammation, and mood. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to activate these receptors, leading to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and pain perception.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been shown to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to have anxiolytic and antidepressant effects, which may be related to its ability to modulate the release of neurotransmitters such as serotonin and dopamine.
実験室実験の利点と制限
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has several advantages for use in laboratory experiments, including its high potency and selectivity for CB1 and CB2 receptors. However, it also has several limitations, including its potential toxicity and the need for specialized equipment and facilities to handle and store the compound safely.
将来の方向性
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide, including the development of more potent and selective analogs, the investigation of its potential applications in the treatment of neurodegenerative diseases, and the exploration of its effects on other physiological processes such as appetite regulation and immune function. Additionally, further research is needed to better understand the potential risks and benefits of N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide and other synthetic cannabinoids for therapeutic use.
合成法
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide can be synthesized through a multi-step process that involves the reaction of 2,5-dimethoxyphenylacetonitrile with cyclopentylmagnesium bromide, followed by the reaction with 4-chlorobenzoyl chloride. The resulting product is then purified through chromatography to obtain N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide in its pure form.
科学的研究の応用
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. It has been shown to have a high affinity for both CB1 and CB2 receptors in the endocannabinoid system, which are involved in the regulation of pain and inflammation. N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide has also been shown to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-20-14-10-13(15(21-2)9-12(14)17)18-16(19)8-7-11-5-3-4-6-11/h9-11H,3-8H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZKFMWOMQOATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)CCC2CCCC2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2,5-dimethoxyphenyl)-3-cyclopentylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5801152.png)
![ethyl 4-{[(4-chlorophenyl)thio]acetyl}-1-piperazinecarboxylate](/img/structure/B5801161.png)
![N'-[(5-chloro-2-thienyl)methylene]-4-nitrobenzenesulfonohydrazide](/img/structure/B5801168.png)

![N-{3-[(2,3-dichlorophenoxy)methyl]-4-methoxybenzylidene}-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5801194.png)
![N-(3-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5801195.png)
![1-[4-isopropoxy-3-(4-morpholinylmethyl)phenyl]ethanone hydrazone](/img/structure/B5801198.png)
![N-[4-(acetylamino)phenyl]-1-methoxy-2-naphthamide](/img/structure/B5801210.png)


![3-({[2-(2-chlorophenyl)-1,3-thiazol-4-yl]methyl}thio)-5-(2-furyl)-4-methyl-4H-1,2,4-triazole](/img/structure/B5801238.png)


![N'-{[2-(2-bromo-4-ethylphenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5801251.png)